Cas no 338751-68-1 (3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)

3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione 化学的及び物理的性質
名前と識別子
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- 3-(2,5-DICHLOROPHENYL)-1LAMBDA6,3-THIAZOLANE-1,1,4-TRIONE
- 3-(2,5-dichlorophenyl)-1lambda6,3-thiazolidine-1,1,4-trione
- 3-(2,5-dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
- 3-(2,5-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
- 3-(2,5-Dichlorophenyl)-3-thiazolane-1,1,4-trione
- 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
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- MDL: MFCD00138957
- インチ: 1S/C9H7Cl2NO3S/c10-6-1-2-7(11)8(3-6)12-5-16(14,15)4-9(12)13/h1-3H,4-5H2
- InChIKey: ACSGDSFAMWMRQL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1N1C(CS(C1)(=O)=O)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 392
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 62.8
3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668953-1mg |
3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |
338751-68-1 | 98% | 1mg |
¥509.00 | 2024-05-18 | |
Ambeed | A918154-1g |
3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |
338751-68-1 | 90% | 1g |
$348.0 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00868984-1g |
3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |
338751-68-1 | 90% | 1g |
¥2394.0 | 2023-03-29 | |
abcr | AB297330-100 mg |
3-(2,5-Dichlorophenyl)-3-thiazolane-1,1,4-trione; . |
338751-68-1 | 100mg |
€221.50 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668953-2mg |
3-(2,5-Dichlorophenyl)thiazolidin-4-one 1,1-dioxide |
338751-68-1 | 98% | 2mg |
¥578.00 | 2024-05-18 | |
abcr | AB297330-100mg |
3-(2,5-Dichlorophenyl)-3-thiazolane-1,1,4-trione; . |
338751-68-1 | 100mg |
€283.50 | 2025-02-19 |
3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trioneに関する追加情報
Introduction to 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CAS No. 338751-68-1)
The compound 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CAS No. 338751-68-1) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel therapeutic agents. This heterocyclic molecule, characterized by its thiazolane core and 2,5-dichlorophenyl substituent, has garnered considerable attention due to its unique structural features and promising biological activities. The presence of multiple functional groups, including ketones and a thiazole ring, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of thiazolane derivatives as scaffolds for drug discovery. The 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione structure has been investigated for its pharmacological properties, particularly in the context of antimicrobial and anti-inflammatory applications. The 2,5-dichlorophenyl moiety is known to enhance binding affinity to biological targets, while the thiazolane-1,1,4-trione core provides a rigid framework that can be optimized for specific interactions with enzymes or receptors.
In the realm of medicinal chemistry, the development of novel heterocyclic compounds often involves a meticulous balance between structural complexity and biological efficacy. The 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione molecule exemplifies this principle by integrating several key structural elements that contribute to its potential therapeutic utility. The thiazolane ring, a well-known pharmacophore in many bioactive molecules, is particularly notable for its ability to modulate biological pathways through interactions with proteins and nucleic acids.
One of the most compelling aspects of this compound is its versatility as a chemical scaffold. The ketone groups within the thiazolane-1,1,4-trione moiety provide multiple sites for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications. This flexibility has been exploited in recent research efforts aimed at developing new antibiotics and antiviral agents. For instance, modifications to the 2,5-dichlorophenyl substituent have shown promise in enhancing the compound’s ability to inhibit bacterial enzymes involved in pathogenic processes.
The biological activity of 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has been explored through both in vitro and in vivo studies. Preliminary findings suggest that this compound exhibits notable efficacy against certain microbial strains while maintaining a favorable safety profile. These results are particularly encouraging given the growing challenge of antibiotic resistance worldwide. The ability of this molecule to interact with bacterial targets without causing significant toxicity makes it an attractive candidate for further development.
Advances in computational chemistry have also played a crucial role in understanding the mechanism of action of this compound. Molecular modeling studies have provided insights into how the thiazolane core and 2,5-dichlorophenyl substituent interact with biological targets at the molecular level. These insights have guided the design of analogs with improved potency and selectivity. For example, computational predictions have helped identify structural modifications that could enhance binding affinity while minimizing off-target effects.
The synthesis of 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione represents another area of interest within synthetic organic chemistry. The development of efficient synthetic routes allows for scalable production and further exploration of analogs with diverse chemical properties. Recent innovations in catalytic methods have enabled more streamlined syntheses of complex heterocyclic compounds like this one. These advancements not only facilitate research but also pave the way for industrial applications where high-purity compounds are required.
In conclusion,3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CAS No. 338751-68-1) stands as a testament to the power of medicinal chemistry in discovering novel therapeutic agents. Its unique structural features and promising biological activities make it a valuable addition to ongoing research efforts aimed at addressing global health challenges. As our understanding of molecular interactions continues to evolve,thiazolane derivatives like this one will undoubtedly play an increasingly important role in drug discovery and development.
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